Cas no 2229349-27-1 (tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate)

tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate
- 2229349-27-1
- tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate
- EN300-1884587
-
- インチ: 1S/C15H23FN2O3/c1-14(2,3)21-13(19)18-10-6-7-12(16)11(8-10)15(4,9-17)20-5/h6-8H,9,17H2,1-5H3,(H,18,19)
- InChIKey: ZHOZSRONLLERGO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=C1C(C)(CN)OC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 298.16927076g/mol
- どういたいしつりょう: 298.16927076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884587-0.05g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1884587-0.1g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1884587-1.0g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1884587-2.5g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1884587-10g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1884587-5g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1884587-1g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1884587-0.25g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1884587-0.5g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1884587-10.0g |
tert-butyl N-[3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenyl]carbamate |
2229349-27-1 | 10g |
$5037.0 | 2023-06-01 |
tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamateに関する追加情報
tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate: A Comprehensive Overview
The compound tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate, identified by the CAS number 2229349-27-1, is a highly specialized chemical entity with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in contemporary research.
Structurally, the compound features a tert-butyl group attached to a phenylcarbamate moiety, which is further substituted with a fluorine atom at the para position. The presence of the amino and methoxy groups introduces additional functional diversity, making this compound versatile for various chemical transformations. The interplay of these functional groups contributes to its unique reactivity and selectivity in different chemical environments.
Recent studies have focused on the synthesis of this compound, employing innovative strategies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield but also enhanced the purity of the final product, making it more suitable for high-end applications. For instance, researchers have reported the use of this compound as an intermediate in the development of novel pharmaceutical agents targeting specific enzymatic pathways.
In the agricultural sector, this compound has shown promise as a potential biopesticide due to its ability to inhibit key enzymes in pests without causing significant harm to non-target species. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling crop-damaging insects, thereby reducing the reliance on conventional chemical pesticides.
Beyond its practical applications, this compound has also been utilized as a model system for studying chemical reactivity and catalysis. Its structure allows for detailed investigations into stereochemical outcomes and reaction mechanisms, providing valuable insights for chemists designing new molecules with specific functionalities.
The environmental impact of this compound has been another area of focus. Researchers have evaluated its biodegradability under various conditions and found that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. This characteristic makes it an eco-friendly alternative to traditional chemicals in certain applications.
In conclusion, tert-butyl N-3-(1-amino-2-methoxypropan-2-yl)-4-fluorophenylcarbamate stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial settings.
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